Bicyclo[2.2.1]heptane-1,2-diamine
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Overview
Description
Bicyclo[221]heptane-1,2-diamine is a bicyclic organic compound with the molecular formula C7H14N2 It is characterized by a bicyclo[221]heptane framework, which consists of a seven-membered ring system with two nitrogen atoms at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-1,2-diamine can be synthesized through several methods. One common approach involves the catalytic hydrogenation of bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid disodium . This reaction typically uses an aluminum-nickel alloy catalyst under mild conditions (15-40°C) and atmospheric pressure, resulting in high yields of the desired product.
Another method involves the Diels-Alder reaction followed by rearrangement sequences. For example, the reaction of cyclopentadiene with suitable dienophiles can produce bicyclo[2.2.1]heptane derivatives, which can then be further functionalized to introduce the diamine groups .
Industrial Production Methods
Industrial production of this compound often relies on scalable catalytic hydrogenation processes due to their efficiency and high yield. The use of continuous flow reactors and optimized catalysts can further enhance the production rates and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles under suitable conditions.
Reduction: Reduction reactions can further modify the bicyclic framework, potentially leading to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms or other positions on the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often utilize halogenated compounds or other electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Bicyclo[2.2.1]heptane-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism by which bicyclo[2.2.1]heptane-1,2-diamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The compound’s rigid bicyclic structure can influence its binding affinity and specificity, making it a useful tool for studying molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid disodium: Another bicyclic compound with similar structural features but different functional groups.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic framework, leading to different chemical properties and reactivity.
2,7-Diazabicyclo[2.2.1]heptane: A related compound with nitrogen atoms at different positions, used in asymmetric synthesis and other applications.
Uniqueness
Bicyclo[221]heptane-1,2-diamine is unique due to its specific placement of nitrogen atoms at the 1 and 2 positions, which imparts distinct chemical and physical properties
Properties
CAS No. |
232600-99-6 |
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Molecular Formula |
C7H14N2 |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-1,2-diamine |
InChI |
InChI=1S/C7H14N2/c8-6-3-5-1-2-7(6,9)4-5/h5-6H,1-4,8-9H2 |
InChI Key |
XMSVKICKONKVNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CC2N)N |
Origin of Product |
United States |
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